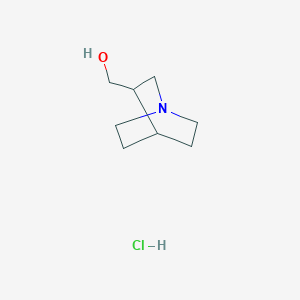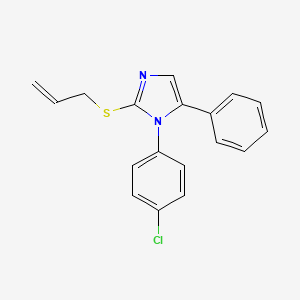
3-Hydroxymethylquinuclidine
描述
3-Hydroxymethylquinuclidine is a quinuclidine derivative known for its potential applications in medicinal chemistry. It is a bicyclic amine with a hydroxymethyl group attached to the third carbon of the quinuclidine ring. This compound has garnered interest due to its role as a nicotinic receptor ligand, which makes it a valuable candidate for research in neuropharmacology.
作用机制
Target of Action
3-Hydroxymethylquinuclidine is primarily designed and evaluated as a nicotinic ligand . The main target of this compound is the nicotinic receptors in the central nervous system (CNS) . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
The interaction of this compound with its targets involves high affinity interactions with the α4β2 subtype of nicotinic receptors . This interaction results in the inhibition of the specific binding of nicotine, indicating that this compound acts as a competitive antagonist .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nicotinic signaling pathway. By interacting with the α4β2 subtype of nicotinic receptors, this compound can influence the downstream effects of this pathway . .
Pharmacokinetics
The pharmacokinetic properties of a drug molecule are crucial in determining its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with the α4β2 subtype of nicotinic receptors . This interaction can lead to changes in the activity of these receptors, potentially influencing neuronal signaling . .
生化分析
Biochemical Properties
3-Hydroxymethylquinuclidine has been found to interact with various enzymes and proteins
Cellular Effects
It has been suggested that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxymethylquinuclidine typically involves the conversion of 3-quinuclidinone to 3-methoxymethyl-3-quinuclidinol, followed by deprotection to yield the desired compound . One common method includes the reaction of 3-quinuclidinol with triphenylphosphine and 3-hydroxypyridine in anhydrous tetrahydrofuran at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
化学反应分析
Types of Reactions: 3-Hydroxymethylquinuclidine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a quinuclidine derivative with a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Methyl-substituted quinuclidine derivatives.
Substitution: Various substituted quinuclidine derivatives depending on the reagents used.
科学研究应用
3-Hydroxymethylquinuclidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with nicotinic receptors in the central nervous system.
Industry: The compound’s derivatives are explored for their potential use in pharmaceuticals and agrochemicals.
相似化合物的比较
3-Quinuclidinol: Another quinuclidine derivative with a hydroxyl group at the third carbon.
3-Methoxymethylquinuclidine: A derivative with a methoxymethyl group instead of a hydroxymethyl group.
Quinuclidine-Based Carbamates: Compounds designed for their potential as central nervous system active agents.
Uniqueness: 3-Hydroxymethylquinuclidine is unique due to its specific interaction with nicotinic receptors and its potential as a partial agonist. This sets it apart from other quinuclidine derivatives, which may have different functional groups and receptor affinities.
属性
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-6-8-5-9-3-1-7(8)2-4-9/h7-8,10H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAWHSHTXVVCLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00902772 | |
| Record name | NoName_3326 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00902772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5176-22-7 | |
| Record name | {1-azabicyclo[2.2.2]octan-3-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,4-Dibromo-6-[(2-methoxyanilino)methyl]benzenol](/img/structure/B2576934.png)
![4-[2-Oxo-2-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]ethoxy]benzaldehyde](/img/structure/B2576939.png)
![3-[2-(3-chlorophenyl)-2-methoxypropyl]-1-(oxan-4-yl)urea](/img/structure/B2576940.png)




![Methyl 2-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2576949.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2576950.png)

![N-(2-chlorophenyl)-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2576952.png)
![5-chloro-2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2576953.png)
acetate](/img/structure/B2576954.png)

